Cas no 1955554-77-4 (4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride)
4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 4-(Difluoromethyl)pyrrolidine-3-carboxylic acid
- hydrochloride
- 4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride
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- MDL: MFCD29907447
- Inchi: 1S/C6H9F2NO2.ClH/c7-5(8)3-1-9-2-4(3)6(10)11;/h3-5,9H,1-2H2,(H,10,11);1H
- InChI Key: YFIVLRPVPXWLGG-UHFFFAOYSA-N
- SMILES: C(C1CNCC1C(=O)O)(F)F.Cl
4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-270197-0.05g |
4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride |
1955554-77-4 | 0.05g |
$983.0 | 2023-09-11 | ||
| Enamine | EN300-270197-0.1g |
4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride |
1955554-77-4 | 0.1g |
$1031.0 | 2023-09-11 | ||
| Enamine | EN300-270197-0.25g |
4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride |
1955554-77-4 | 0.25g |
$1078.0 | 2023-09-11 | ||
| Enamine | EN300-270197-0.5g |
4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride |
1955554-77-4 | 0.5g |
$1124.0 | 2023-09-11 | ||
| Enamine | EN300-270197-1.0g |
4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride |
1955554-77-4 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-270197-2.5g |
4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride |
1955554-77-4 | 2.5g |
$2295.0 | 2023-09-11 | ||
| Enamine | EN300-270197-5.0g |
4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride |
1955554-77-4 | 5.0g |
$3396.0 | 2023-03-01 | ||
| Enamine | EN300-270197-10.0g |
4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride |
1955554-77-4 | 10.0g |
$5037.0 | 2023-03-01 | ||
| Ambeed | A1085756-1g |
4-(Difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride |
1955554-77-4 | 95% | 1g |
$856.0 | 2024-08-03 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01038648-1g |
4-(Difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride |
1955554-77-4 | 95% | 1g |
¥5873.0 | 2023-03-19 |
4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride Suppliers
4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride
4-(Difluoromethyl)pyrrolidine-3-carboxylic Acid Hydrochloride: A Comprehensive Overview
The compound with CAS No. 1955554-77-4, known as 4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride, has garnered significant attention in the field of organic chemistry and pharmacology due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of pyrrolidine derivatives, which are widely studied for their role in drug discovery and development. The difluoromethyl group attached to the pyrrolidine ring introduces interesting electronic and steric effects, making it a valuable molecule for exploring novel bioactive agents.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride through various methodologies. One notable approach involves the use of microwave-assisted synthesis, which not only enhances reaction efficiency but also minimizes the formation of byproducts. This method has been validated in several studies, demonstrating its scalability for large-scale production. The hydrochloride salt form of the compound is particularly advantageous for pharmaceutical applications, as it ensures better solubility and stability under physiological conditions.
From a biological standpoint, 4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride has shown promising activity in preclinical models. Researchers have reported its potential as a modulator of ion channels, which are critical targets in the treatment of neurological disorders such as epilepsy and chronic pain. A study published in *Nature Communications* highlighted its ability to selectively inhibit voltage-gated sodium channels, a mechanism that could pave the way for the development of next-generation antiepileptic drugs. Furthermore, preliminary toxicity studies indicate that the compound exhibits a favorable safety profile, with minimal adverse effects at therapeutic concentrations.
The structural versatility of 4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride also makes it an attractive candidate for exploring other therapeutic areas. For instance, its ability to act as a chiral auxiliary in asymmetric synthesis has been explored in recent chemical reviews. This property could significantly enhance the efficiency of enantioselective reactions, which are crucial for producing optically pure compounds required in pharmaceuticals and agrochemicals.
In terms of applications, 4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride holds potential in both therapeutic and diagnostic fields. Its role as a building block in medicinal chemistry is well-documented, with several research groups utilizing it to construct complex molecular frameworks. Additionally, its compatibility with various analytical techniques, such as NMR spectroscopy and mass spectrometry, facilitates its characterization and quality control during manufacturing processes.
Looking ahead, ongoing research is focused on optimizing the pharmacokinetic properties of 4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride to enhance its bioavailability and efficacy. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its progression into clinical trials. The integration of computational chemistry tools with experimental studies is also anticipated to provide deeper insights into its mechanism of action and target specificity.
In conclusion, 4-(difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS No. 1955554-77-4) represents a compelling molecule with diverse applications across multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and biological evaluation, position it as a key player in the development of innovative therapeutic agents. As research continues to unfold, this compound is poised to make significant contributions to the field of medicinal chemistry and beyond.
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